REACTION_CXSMILES
|
O([C:8]1[C:21]2[C:12](=[N:13][C:14]3[C:19]([CH:20]=2)=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH:11]=[CH:10][CH:9]=1)C1C=CC=CC=1.[NH2:22][CH2:23][CH2:24][NH:25][CH2:26][C:27]([OH:29])=[O:28]>CO>[NH2:22][CH2:23][CH2:24][NH:25][CH2:26][C:27]([OH:29])=[O:28].[CH:18]1[C:19]2[C:14](=[N:13][C:12]3[C:21]([C:20]=2[NH:22][CH2:23][CH2:24][NH:25][CH2:26][C:27]([OH:29])=[O:28])=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH:15]=[CH:16][CH:17]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 36 h
|
Duration
|
36 h
|
Type
|
CUSTOM
|
Details
|
The yellow solid that precipitated during the reaction
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol and ether
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NCCNCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=NC3=CC=CC=C3C(=C12)NCCNCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O([C:8]1[C:21]2[C:12](=[N:13][C:14]3[C:19]([CH:20]=2)=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH:11]=[CH:10][CH:9]=1)C1C=CC=CC=1.[NH2:22][CH2:23][CH2:24][NH:25][CH2:26][C:27]([OH:29])=[O:28]>CO>[NH2:22][CH2:23][CH2:24][NH:25][CH2:26][C:27]([OH:29])=[O:28].[CH:18]1[C:19]2[C:14](=[N:13][C:12]3[C:21]([C:20]=2[NH:22][CH2:23][CH2:24][NH:25][CH2:26][C:27]([OH:29])=[O:28])=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH:15]=[CH:16][CH:17]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 36 h
|
Duration
|
36 h
|
Type
|
CUSTOM
|
Details
|
The yellow solid that precipitated during the reaction
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol and ether
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NCCNCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=NC3=CC=CC=C3C(=C12)NCCNCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |